2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethan-1-ol
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Overview
Description
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is a chiral compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. The compound features an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Ethoxylation and Methoxylation: The benzene ring is functionalized with ethoxy and methoxy groups through electrophilic aromatic substitution reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol may involve large-scale synthesis using optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to ensure high yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
®-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol: The racemic mixture containing both (S)- and ®-enantiomers.
2-Amino-2-(3-methoxyphenyl)ethanol: A similar compound lacking the ethoxy group.
Uniqueness: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is unique due to its specific stereochemistry and the presence of both ethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-3-15-11-6-8(9(12)7-13)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYDEVYSDHZRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CO)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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